molecular formula C20H25NO2 B1392172 3-(4-Heptyloxybenzoyl)-4-methylpyridine CAS No. 1187166-68-2

3-(4-Heptyloxybenzoyl)-4-methylpyridine

Cat. No.: B1392172
CAS No.: 1187166-68-2
M. Wt: 311.4 g/mol
InChI Key: BLCYXPDIJXJUHE-UHFFFAOYSA-N
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Description

3-(4-Heptyloxybenzoyl)-4-methylpyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-heptyloxybenzoyl substituent at the 3-position (Figure 1).

Properties

IUPAC Name

(4-heptoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-10-8-17(9-11-18)20(22)19-15-21-13-12-16(19)2/h8-13,15H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCYXPDIJXJUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Heptyloxybenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 4-heptyloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methylpyridine+4-heptyloxybenzoyl chlorideThis compound\text{4-methylpyridine} + \text{4-heptyloxybenzoyl chloride} \rightarrow \text{this compound} 4-methylpyridine+4-heptyloxybenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Heptyloxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Heptyloxybenzoyl)-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Heptyloxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyridine derivatives with varied substituents exhibit distinct physical properties. For example:

Compound Class Substituents (R) Melting Point (°C) Molecular Weight (g/mol) Solubility Basicty (pKa) Reference
4-Methylpyridine Methyl at 4-position - 93.13 Highly water-soluble ~9.7
2-Amino-4-(2-chloro-5-aryl)pyridines Chloro, aryl, amino 268–287 466–545 Moderate in DMF Not reported
Triazolopyridines Benzyloxy, methoxy Not reported ~350–400 Ethanol-soluble Not reported

Key Observations :

  • Lipophilicity : The heptyloxy chain in 3-(4-Heptyloxybenzoyl)-4-methylpyridine likely reduces water solubility compared to 4-methylpyridine, which is highly soluble due to its smaller substituent .
  • Melting Points: Chloro- and amino-substituted pyridines (e.g., compounds in ) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions (e.g., hydrogen bonding), whereas alkyl/alkoxy substituents (e.g., heptyloxy) may lower melting points by introducing flexibility.

Implications for this compound :

  • The heptyloxybenzoyl group may necessitate protective-group strategies during synthesis to prevent side reactions.
  • Green methods (e.g., NaOCl-mediated cyclization) could be adapted for its synthesis .

Reactivity and Catalytic Behavior

  • Positional Effects : The methyl group’s position (3 vs. 4) significantly impacts reactivity. For example, 3-methylpyridine oxidizes to nicotinic acid on anatase catalysts, whereas 4-methylpyridine forms isonicotinic acid and aldehydes .
  • Substituent Stability : Electron-withdrawing groups (e.g., chloro) enhance stability but reduce reactivity, whereas electron-donating groups (e.g., methoxy) increase susceptibility to oxidation .

Comparison : The heptyloxybenzoyl group in this compound, being electron-donating, may render the compound more reactive in electrophilic substitutions but less stable under oxidative conditions.

Biological Activity

3-(4-Heptyloxybenzoyl)-4-methylpyridine is an organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a heptyloxybenzoyl group attached to a methylpyridine ring. Its IUPAC name is (4-heptoxyphenyl)-(4-methylpyridin-3-yl)methanone, and it has the following molecular formula:

PropertyValue
Molecular FormulaC20_{20}H25_{25}NO2_{2}
Molecular Weight325.42 g/mol
InChI KeyBLCYXPDIJXJUHE-UHFFFAOYSA-N

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpyridine with 4-heptyloxybenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator by binding to active sites or altering receptor functions. This mechanism suggests potential therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains .
  • Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
  • Ligand Activity : It has been investigated as a ligand in biochemical assays, suggesting its utility in drug development and molecular biology research .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study examined the antimicrobial efficacy of pyridine derivatives, highlighting the importance of substituents on the pyridine ring in enhancing biological activity. The findings suggest that modifications similar to those found in this compound could lead to improved antimicrobial properties .
  • Inhibitory Effects on Enzymes : Research into pyridine-N-oxides has shown that structural variations can significantly impact their inhibitory effects on enzymes involved in various metabolic pathways. This underscores the potential for this compound to serve as a scaffold for developing enzyme inhibitors .
  • Cytotoxicity Assessments : Investigations into related compounds have reported cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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